DiAmSar
Overview
Description
DiAmSar is a type of macrocyclic ligand . Its full chemical name is 1,8-Diamino-3,6,10,13,16,19-hexaazabicyclo[6,6,6]-eicosane . It has a chemical formula of C₁₄H₃₄N₈·5H₂O .
Synthesis Analysis
The synthesis of DiAmSar involves a four-step template synthesis, which employs the template effect of a metal ion to ensure a high yield and the isolation of the unique product with a bicyclic (cage-like) structure .
Molecular Structure Analysis
The molecular structure of DiAmSar is characterized by comparing the FT-IR spectrum of Mn(II)-DiAmsar with pure DiAmSar . The broad band at 3,000–3,600 cm −1 in the spectra of DiAmSar is due to the stretching vibrations of –NH and –NH 2 group present in them .
Chemical Reactions Analysis
DiAmSar has been found to interact with proteins such as human serum albumin (HSA) and bovine serum albumin (BSA) under physiological conditions . The interaction between DiAmSar and these proteins was investigated using various spectroscopic methods and molecular docking .
Physical And Chemical Properties Analysis
DiAmSar has a molecular weight of 404.6 . It is a crystalline substance . Its chemical formula is C₁₄H₃₄N₈·5H₂O .
Scientific Research Applications
Positron Emission Tomography (PET) Imaging
- Results : Diamsar-based PET tracers exhibit high stability, favorable pharmacokinetics, and specific targeting capabilities. These tracers are valuable for diagnosing and monitoring diseases such as cancer, neurodegenerative disorders, and cardiovascular conditions .
Radiopharmaceuticals for Targeted Therapy
- Results : Diamsar-based radiopharmaceuticals show promise in cancer therapy, particularly for peptide receptor radionuclide therapy (PRRT) and other targeted approaches .
Analytical Chemistry
- Results : Diamsar-based methods enhance sensitivity and accuracy in metal ion analysis, making them valuable tools in environmental monitoring, food safety, and pharmaceutical quality control .
Animal Science and Nutrition
- Results : Diamsar supplementation enhances nutrient bioavailability, supports growth, and mitigates mineral deficiencies in livestock and poultry .
Environmental Remediation
- Results : Diamsar-based chelation helps reduce metal toxicity and aids in environmental cleanup efforts .
Coordination Chemistry Studies
Future Directions
properties
IUPAC Name |
3,6,10,13,16,19-hexazabicyclo[6.6.6]icosane-1,8-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H34N8/c15-13-7-17-1-2-18-8-14(16,11-21-5-3-19-9-13)12-22-6-4-20-10-13/h17-22H,1-12,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQQAKFVWNQYTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(CNCCNCC(CN1)(CNCCNC2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238362 | |
Record name | Diamsar chelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diamsar chelate | |
CAS RN |
91002-72-1 | |
Record name | Diamsar chelate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091002721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diamsar chelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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